molecular formula C7H6F2 B1202308 2,4-Difluorotoluene CAS No. 452-76-6

2,4-Difluorotoluene

Cat. No. B1202308
Key on ui cas rn: 452-76-6
M. Wt: 128.12 g/mol
InChI Key: MPXDAIBTYWGBSL-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

Chlorosulfonic acid (5.2 mL, 0.078 mol) was added dropwise to a solution of 2,4-difluorotoluene (4.00 g, 0.0312 mol) in chloroform (75 mL, 0.94 mol). The reaction was stirred 2 hours. Additional chlorosulfonic acid (3.1 mL, 0.047 mol) was added and stirring was continued for 18 hours. The reaction was evaporated to an oil and poured onto ice. The mixture was extracted two times with ethyl ether. The combined organic phase was dried over magnesium sulfate and treated with activated carbon. The mixture was filtered through diatomaceous earth and the filtrate was evaporated to give 5.31 g of light brown oil.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[CH3:14].C(Cl)(Cl)Cl>>[F:13][C:11]1[CH:12]=[C:7]([F:6])[C:8]([CH3:14])=[CH:9][C:10]=1[S:2]([Cl:1])(=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
4 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C
Name
Quantity
75 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to an oil
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted two times with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)C)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.31 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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